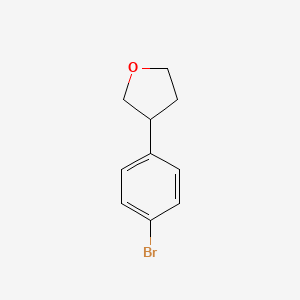

3-(4-Bromophenyl)tetrahydrofuran

描述

Contextualization within the Tetrahydrofuran (B95107) Chemical Space

The tetrahydrofuran (THF) moiety is a five-membered saturated oxygen-containing heterocycle that is a common structural motif in a wide array of natural products and biologically active molecules. researchgate.net Its presence is often associated with significant biological activities, and as such, it is considered a "privileged" scaffold in medicinal chemistry. researchgate.net The THF ring can influence a molecule's polarity and solubility, and its stereochemistry can play a crucial role in its interaction with biological targets. pharmablock.com Furthermore, the THF ring can serve as a synthetic intermediate, undergoing ring-opening or expansion reactions to generate other complex structures. researchgate.net The compound 3-(4-Bromophenyl)tetrahydrofuran is a specific example within this large chemical space, where the phenyl group at the 3-position introduces further structural complexity and potential for interaction with biological systems.

The utility of THF derivatives extends to various therapeutic areas. For instance, furan (B31954) derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor properties. wisdomlib.org In drug discovery, the incorporation of a tetrahydropyran (B127337) (a six-membered ether analog of THF) ring, has been shown to improve the metabolic profile of drug candidates. pharmablock.com While a direct comparison, a study on IRAK4 inhibitors showed that a tetrahydropyran derivative significantly reduced the rate of metabolism compared to its tetrahydrofuran counterpart, highlighting the nuanced effects of ring size and substitution. pharmablock.com

Strategic Importance of Aryl Halides in Organic Synthesis

Aryl halides, which are organic compounds where a halogen atom is directly bonded to an aromatic ring, are fundamental building blocks in modern organic synthesis. fiveable.mefiveable.mechemistrylearner.com Their significance stems from their ability to participate in a wide range of chemical transformations, most notably in metal-catalyzed cross-coupling reactions. chemistrylearner.comfrontiersin.org These reactions, such as the Suzuki-Miyaura, Heck, Stille, and Sonogashira couplings, are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. chemistrylearner.comfrontiersin.orgyoutube.com

The reactivity of aryl halides in these coupling reactions is influenced by the nature of the halogen atom, with the general trend in reactivity being I > Br > Cl > F. fiveable.mefrontiersin.org Aryl bromides, such as the one present in this compound, offer a good balance of reactivity and stability, making them highly valuable intermediates. They are more reactive than aryl chlorides, often requiring milder reaction conditions, yet are typically more stable and less expensive than aryl iodides. fiveable.me

The versatility of aryl halides is showcased in their widespread use in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. fiveable.melibretexts.org For example, palladium-catalyzed cross-coupling reactions of aryl halides are instrumental in constructing complex molecular architectures from simpler precursors. chemistrylearner.comorganic-chemistry.org The ability to precisely introduce new functional groups at the position of the halogen atom provides chemists with a powerful strategy for molecular design and synthesis. fiveable.me

Rationale for Dedicated Research on this compound

The dedicated research interest in this compound arises from the strategic combination of its two key structural components. The tetrahydrofuran ring provides a proven scaffold with favorable physicochemical properties, while the 4-bromophenyl group serves as a highly versatile synthetic handle for further molecular elaboration.

This "best of both worlds" scenario allows researchers to leverage the well-established chemistry of aryl bromides to introduce a wide variety of substituents onto the phenyl ring. Through cross-coupling reactions, the bromine atom can be replaced with alkyl, alkenyl, alkynyl, aryl, and heteroaryl groups, as well as various nitrogen-, oxygen-, and sulfur-containing functionalities. This enables the rapid generation of diverse libraries of novel 3-aryltetrahydrofuran derivatives for screening in drug discovery and materials science programs.

For example, the synthesis of various derivatives through Suzuki cross-coupling reactions of similar bromo-substituted aromatic compounds has been demonstrated to be an effective method for creating new molecules with potential biological activities. nih.govresearchgate.net The ability to readily diversify the structure of this compound makes it a valuable starting material for exploring new chemical space and developing structure-activity relationships. The investigation of related structures, such as 3-(4-Bromophenyl)cyclobutanone and 3-(4-Bromophenyl)-4-(4-hydroxyanilino)furan-2(5H)-one, further underscores the interest in this class of compounds and their potential applications. nih.govresearchgate.net

Below is a table summarizing the key properties of this compound and related compounds, highlighting their role as versatile intermediates in organic synthesis.

| Compound Name | CAS Number | Molecular Formula | Key Features |

| This compound | 1211594-42-1 | C10H11BrO | Tetrahydrofuran ring with a reactive aryl bromide group. nih.govbldpharm.com |

| (R)-3-(4-bromophenoxy)-tetrahydrofuran | Not Available | C10H11BrO2 | Chiral tetrahydrofuran derivative with a bromophenoxy substituent. nih.gov |

| 3-(Bromomethyl)tetrahydrofuran | 165253-29-2 | C5H9BrO | Tetrahydrofuran with a reactive bromomethyl group. sigmaaldrich.com |

| Borane-tetrahydrofuran complex | 14044-65-6 | C4H11BO | A reducing and hydroborating agent. wikipedia.org |

| This compound-3-ol | 1781048-14-3 | C10H11BrO2 | A hydroxylated derivative with potential for further functionalization. bldpharm.com |

Structure

3D Structure

属性

IUPAC Name |

3-(4-bromophenyl)oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVFDQBREKPGPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 4 Bromophenyl Tetrahydrofuran and Its Stereoisomers

Established Synthetic Routes to the Tetrahydrofuran (B95107) Core

The construction of the tetrahydrofuran ring is a well-explored area of synthetic chemistry, with numerous methods developed to achieve this five-membered oxygen heterocycle. These strategies often rely on intramolecular cyclization reactions, where the careful design of acyclic precursors is paramount for controlling the reaction's efficiency and stereochemical outcome.

Cyclization Reactions and Ring-Closure Mechanisms

A predominant strategy for forming the tetrahydrofuran core involves the intramolecular cyclization of a linear C4 chain bearing a terminal hydroxyl group and a suitable leaving group at the C4 or C5 position. The most common mechanisms are intramolecular SN2 and SN1 reactions. orgsyn.orgnih.gov For instance, 1,4-diols can be dehydrated under acidic conditions, often proceeding through a stabilized carbocation intermediate to furnish the THF ring. google.com Alternatively, a γ-hydroxy alkene can undergo intramolecular oxymercuration-demercuration or acid-catalyzed hydration and cyclization.

Oxidative cyclization of 1,5-dienes represents another powerful approach. nih.gov Reagents like osmium tetroxide (OsO₄) in the presence of a co-oxidant can effect a stereospecific dihydroxylation followed by cyclization. organic-chemistry.org Radical cyclizations have also been employed, where a radical generated on a side chain adds to a tethered double bond to form the heterocyclic ring. google.com

More contemporary methods include transition-metal-catalyzed reactions. For example, palladium-catalyzed reactions of γ-hydroxy alkenes with aryl bromides can form both a C-C and a C-O bond in a single cascade process, proceeding through the intramolecular insertion of the olefin into a Pd(Ar)(OR) intermediate. google.com

Precursor Design and Stereocontrol in Ring Formation

Stereocontrol in tetrahydrofuran synthesis is critical, especially when targeting biologically active molecules. The stereochemistry of the final product is often dictated by the stereocenters present in the acyclic precursor. The use of chiral pool starting materials, such as carbohydrates or amino acids, provides a reliable source of enantiomerically pure precursors.

For de novo syntheses, asymmetric reactions are employed to set the stereocenters. For example, the asymmetric reduction of a ketone in a precursor molecule can establish a chiral alcohol, which then directs the stereochemical outcome of the subsequent cyclization. The stereoselectivity of cyclization reactions, such as iodoetherification of homoallylic alcohols, is highly dependent on the geometry of the double bond in the precursor. nih.gov

Lewis acid-mediated ring contractions of larger rings, like 4,5-dihydro-1,3-dioxepins, can also provide access to highly substituted tetrahydrofurans with good stereocontrol. nih.gov Similarly, [3+2] cycloaddition reactions between an allylic species and a carbonyl compound can construct the THF ring with multiple stereocenters in a single step, though the control of stereochemistry can be challenging. nih.gov

Introduction of the 4-Bromophenyl Moiety

The introduction of the 4-bromophenyl group can be achieved either by starting with a precursor already containing this moiety or by attaching it to a pre-formed tetrahydrofuran ring or its immediate precursor.

Strategies for Regioselective Bromination

When the synthesis starts with a phenyl-substituted precursor, a regioselective bromination is required to install the bromine atom at the para-position. Electrophilic aromatic substitution is the standard method. The high directing power of the substituent already on the ring and the steric hindrance at the ortho-positions generally favor para-substitution. However, to ensure high regioselectivity, specific brominating agents and conditions are often necessary. A common and effective method involves the use of N-bromosuccinimide (NBS) in the presence of a solid support like silica (B1680970) gel, which can provide high para-selectivity. nih.gov Other systems, such as potassium bromide with layered double hydroxides, have also been developed for the highly regioselective para-monobromination of phenols and other activated aromatic rings. nih.gov

Cross-Coupling Approaches for Aryl-Tetrahydrofuran Linkage

Transition metal-catalyzed cross-coupling reactions are arguably the most powerful and versatile methods for forming the C-C bond between the tetrahydrofuran ring and the 4-bromophenyl group.

The Heck reaction is a prominent method, particularly for synthesizing 3-aryltetrahydrofurans. The reaction typically involves the palladium-catalyzed coupling of an aryl halide (e.g., 4-bromoiodobenzene or 1,4-dibromobenzene) with an alkene, such as 2,3-dihydrofuran (B140613). uwindsor.carsc.org This reaction initially forms a 2-aryl-2,3-dihydrofuran, which can then be reduced to the desired 3-aryltetrahydrofuran. The regioselectivity of the Heck reaction on cyclic olefins can be controlled by the choice of catalyst, ligands, and reaction conditions. uwindsor.ca A "redox-relay" Heck reaction has also been reported, where readily available cis-butene-1,4-diol is used as the starting material to generate cyclic hemiacetals that are precursors to 3-aryl tetrahydrofurans upon reduction. google.com

The Suzuki-Miyaura coupling provides another robust route. This reaction couples an organoboron compound, such as (4-bromophenyl)boronic acid, with a suitable electrophile on the THF precursor. For example, a 3-halotetrahydrofuran or a tetrahydrofuran-3-yl triflate can be coupled with (4-bromophenyl)boronic acid in the presence of a palladium catalyst and a base to form the target molecule.

A different strategy involves the use of a Grignard reagent . The reaction of 4-bromophenylmagnesium bromide with a suitable electrophilic precursor, such as tetrahydrofuran-3-one, followed by dehydration and reduction, can also yield 3-(4-bromophenyl)tetrahydrofuran.

Enantioselective Synthesis of Chiral this compound

The synthesis of enantiomerically pure this compound requires the use of asymmetric catalysis or chiral auxiliaries at a key step.

One of the most effective strategies involves the asymmetric Heck reaction . It has been demonstrated that the palladium-catalyzed arylation of 2,3-dihydrofuran with aryl iodides can proceed with excellent enantioselectivity when a chiral ligand is employed. For instance, using a palladium precursor with a chiral prolinate salt as the ligand source can yield 2-aryl-2,3-dihydrofurans in high enantiomeric excess (>99% ee). psu.edu Subsequent hydrogenation of the double bond, which typically occurs without racemization of the adjacent stereocenter, would provide the enantiomerically pure this compound.

Another powerful and well-documented approach relies on the rhodium-catalyzed asymmetric 1,4-addition of a boronic acid to an α,β-unsaturated ester. A detailed procedure published in Organic Syntheses describes the synthesis of (S)-ethyl 3-(4-bromophenyl)butanoate with high enantiomeric purity (99% ee after crystallization). orgsyn.org This is achieved by reacting (4-bromophenyl)boronic acid with ethyl (E)-but-2-enoate in the presence of a rhodium catalyst and a chiral BINAP ligand. This chiral butanoate is a versatile precursor to (S)-3-(4-bromophenyl)tetrahydrofuran. The ester can be reduced to the corresponding chiral 1,3-diol, which can then be cyclized under acidic conditions or via conversion of the primary alcohol to a good leaving group to furnish the target chiral tetrahydrofuran.

The following table summarizes the key reaction conditions for the synthesis of the chiral precursor, (S)-Ethyl 3-(4-bromophenyl)butanoate, as a foundation for producing enantiopure this compound. orgsyn.org

| Parameter | Condition |

| Arylating Agent | (4-bromophenyl)boronic acid |

| Substrate | Ethyl (E)-but-2-enoate |

| Catalyst | Bis(norbornadiene)rhodium(I) tetrafluoroborate (B81430) (Rh(NBD)₂BF₄) |

| Chiral Ligand | (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) |

| Solvent | 1,4-Dioxane / Water |

| Base | Triethylamine (B128534) (TEA) |

| Temperature | 30 °C |

| Yield (Crude) | 92% (as determined by qNMR) |

| Enantiomeric Excess | >99% ee (after crystallization of the derived butanoic acid) |

Table 1: Optimized conditions for the enantioselective synthesis of (S)-Ethyl 3-(4-bromophenyl)butanoate. orgsyn.org

Additionally, enzymatic methods offer a green alternative for obtaining chiral tetrahydrofuran derivatives. Lipases can be used for the kinetic resolution of racemic 3-hydroxytetrahydrofuran (B147095) derivatives through enantioselective hydrolysis of their corresponding acetates, yielding both the alcohol and the unreacted acetate (B1210297) in high optical purity. nih.gov The resulting chiral 3-hydroxytetrahydrofuran could then be arylated to give the final product. If a racemic mixture of this compound is synthesized, chiral separation techniques like supercritical fluid chromatography (SFC) on a chiral stationary phase can be employed to isolate the individual enantiomers.

Asymmetric Catalysis in Stereoselective Bond Formation

Asymmetric catalysis is a powerful tool for creating chiral molecules, and its application to the synthesis of this compound is a subject of ongoing research. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

One notable strategy involves the palladium-catalyzed asymmetric hydroalkoxylation of allenes. researchgate.netlookchem.com This method has been successfully used to synthesize key fragments of complex molecules. researchgate.netlookchem.com For instance, the reaction of an appropriately substituted allene (B1206475) with an alcohol in the presence of a palladium catalyst and a chiral ligand can lead to the formation of a tetrahydrofuran ring with high enantioselectivity. lookchem.com The choice of the chiral ligand is crucial and can significantly influence the stereochemical outcome of the reaction. lookchem.com

Another relevant approach is the asymmetric Suzuki-Miyaura coupling reaction, which is instrumental in creating chiral biaryl compounds. beilstein-journals.org While not directly forming the tetrahydrofuran ring, this reaction can be used to introduce the chiral (4-bromophenyl) group in a stereoselective manner in a precursor molecule. The use of chiral monophosphine ligands in conjunction with a palladium catalyst has shown high yields and good enantioselectivities in such couplings. beilstein-journals.org

Recent advancements have also focused on the desymmetrization of prochiral molecules. For example, chiral Brønsted acids have been employed as catalysts for the intramolecular desymmetrization of oxetanes to produce chiral tetrahydrothiophenes and tetrahydroselenophenes, a strategy that could potentially be adapted for the synthesis of tetrahydrofurans. nsf.gov

Chiral Auxiliary and Ligand-Controlled Methods

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a reactant to control the stereochemical outcome of a reaction. tcichemicals.com After the desired stereocenter is created, the auxiliary is removed. This method is a well-established strategy in asymmetric synthesis. tcichemicals.com

For the synthesis of chiral tetrahydrofurans, a chiral auxiliary can be attached to a precursor molecule to direct the cyclization reaction. For example, an Evans aldol (B89426) reaction, which utilizes chiral oxazolidinone auxiliaries, can be employed to set the stereocenters in an acyclic precursor before the formation of the tetrahydrofuran ring. tcichemicals.com This method allows for the synthesis of all possible diastereomers by selecting the appropriate chiral auxiliary and reaction conditions. tcichemicals.com

Ligand-controlled methods are closely related to asymmetric catalysis, where the chiral ligand complexed to a metal center dictates the stereoselectivity. The development of novel chiral ligands is a continuous effort in organic synthesis. For instance, in palladium-catalyzed reactions, the structure of the phosphine (B1218219) ligand can have a profound impact on both the reactivity and the enantioselectivity of the transformation. beilstein-journals.org

A "chiral interlocking auxiliary" strategy has also been developed for the synthesis of mechanically planar chiral rotaxanes. nih.gov This innovative approach uses a chiral unit to guide the formation of a mechanical bond in a diastereoselective manner. nih.gov While applied to a different class of molecules, the underlying principle of using a chiral entity to control topology could inspire new strategies for complex stereoselective syntheses.

Biocatalytic and Chemoenzymatic Pathways

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. This approach is often lauded for its high selectivity and environmentally friendly reaction conditions. Chemoenzymatic pathways combine enzymatic reactions with traditional chemical steps.

For the synthesis of chiral tetrahydroisoquinolines, enzymatic catalysis has been shown to be an effective method for the enantioselective reduction of dihydroisoquinolines. nih.gov This suggests that enzymes could be identified or engineered to perform key stereoselective steps in the synthesis of this compound, such as the reduction of a ketone or the resolution of a racemic mixture.

The synthesis of complex natural products often employs biocatalytic steps. For example, the synthesis of a drug for influenza treatment utilizes a genetically modified bacterium to produce a key starting material, shikimic acid, through fermentation. youtube.com This highlights the potential of integrating biological processes into the production of valuable chemical compounds.

Diastereoselective Synthesis and Isomer Separation

When a molecule has more than one stereocenter, diastereomers can be formed. Diastereoselective synthesis aims to produce a single diastereomer out of many possibilities.

One method for diastereoselective synthesis is the Prins bicyclization. For instance, the reaction of a homoallylic alcohol with an aldehyde in the presence of a Lewis acid catalyst can lead to the formation of 1-(tetrahydrofuran-3-yl)-1,3-dihydroisobenzofuran derivatives with good diastereoselectivity. scispace.com The stereochemistry of the starting materials and the reaction conditions play a crucial role in determining the stereochemical outcome.

Intramolecular SN2 reactions are also a common strategy for constructing tetrahydrofuran rings. nih.gov Often, the stereocenters are already in place in the acyclic precursor, and the cyclization reaction proceeds with inversion of configuration at one of the centers. nih.gov However, methods that generate new stereocenters during the cyclization process are also being developed. nih.gov

In cases where a mixture of diastereomers is formed, separation is necessary. This can often be achieved by standard laboratory techniques such as column chromatography, as diastereomers have different physical properties. For enantiomers, which have identical physical properties in a non-chiral environment, separation (resolution) requires a chiral environment. This can be achieved by using a chiral column in high-performance liquid chromatography (HPLC) or by converting the enantiomers into diastereomers by reacting them with a chiral resolving agent. tcichemicals.com The resulting diastereomers can then be separated, and the chiral resolving agent can be removed to yield the individual enantiomers. tcichemicals.com

Process Optimization and Scalability Considerations for this compound Production

Moving a synthetic route from a laboratory-scale experiment to large-scale industrial production requires careful optimization of the reaction conditions. This involves maximizing the yield of the desired product while minimizing costs, waste, and safety hazards.

Key parameters that are often optimized include reaction temperature, pressure, concentration of reactants, choice of solvent, and catalyst loading. For example, in a palladium-catalyzed coupling reaction, screening different ligands, bases, and solvents can lead to significant improvements in both yield and enantioselectivity. beilstein-journals.org Lowering the reaction temperature can sometimes increase the enantiomeric excess of the product. lookchem.com

The scalability of a process also depends on the availability and cost of the starting materials and reagents. For industrial applications, it is preferable to use readily available and inexpensive starting materials. The ease of purification of the final product is another important consideration.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry is a set of principles that encourages the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.com The application of these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly production methods.

The twelve principles of green chemistry provide a framework for chemists to assess and improve the environmental performance of a chemical process. youtube.com Some of the key principles relevant to the synthesis of this compound include:

Prevention: It is better to prevent waste than to treat or clean it up after it has been created. youtube.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. youtube.com

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. youtube.comyoutube.com

Designing Safer Chemicals: Chemical products should be designed to affect their desired function while minimizing their toxicity. youtube.com

Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary wherever possible and innocuous when used. skpharmteco.comyoutube.com Chemists are increasingly looking for greener solvent alternatives to traditional organic solvents, which are often flammable and harmful to the environment. youtube.com

Design for Energy Efficiency: Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. youtube.com Ideally, reactions should be conducted at ambient temperature and pressure. youtube.com

By considering these principles, chemists can develop synthetic routes to this compound that are not only efficient and selective but also environmentally responsible.

Reactivity and Mechanistic Investigations of 3 4 Bromophenyl Tetrahydrofuran

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position

The bromine atom on the phenyl ring of 3-(4-Bromophenyl)tetrahydrofuran represents a prime site for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. The general reactivity of aryl bromides in these transformations is well-established. wikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. mdpi.comnih.govnih.gov For this compound, this reaction would involve its coupling with various boronic acids or esters (Ar-B(OR)₂) to yield 3-(4-arylphenyl)tetrahydrofuran derivatives.

Expected Reaction Scheme:

Key to the success of this transformation would be the appropriate choice of palladium catalyst, ligand, and base. Typical catalysts include Pd(PPh₃)₄ or Pd(OAc)₂ with various phosphine (B1218219) ligands. mdpi.com The choice of base, such as potassium carbonate or cesium carbonate, is also crucial for the transmetalation step. mdpi.com

Anticipated Data for Suzuki-Miyaura Coupling of this compound: While no specific data exists for this compound, a hypothetical data table based on similar aryl bromides is presented below to illustrate the expected parameters.

| Arylboronic Acid (Ar-B(OH)₂) | Catalyst System | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | N/A |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | N/A |

| 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | THF | N/A |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific experimental results for this compound have been found in the reviewed literature.

Heck Reaction with Olefins

The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene, again using a palladium catalyst. wikipedia.orgorganic-chemistry.orgyoutube.com Reacting this compound with various olefins in the presence of a palladium catalyst and a base would be expected to yield 3-(4-vinylphenyl)tetrahydrofuran derivatives.

Expected Reaction Scheme:

The reaction typically employs catalysts like Pd(OAc)₂ with phosphine ligands and a base such as triethylamine (B128534). wikipedia.org The regioselectivity of the addition to the olefin is a key aspect of the Heck reaction. libretexts.org

Anticipated Data for Heck Reaction of this compound: The following table illustrates the potential reaction parameters based on general knowledge of the Heck reaction.

| Olefin | Catalyst System | Base | Solvent | Yield (%) |

| Styrene | Pd(OAc)₂/P(o-tolyl)₃ | Et₃N | DMF | N/A |

| Methyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | N/A |

| 1-Octene | Pd(OAc)₂/dppf | NaOAc | DMA | N/A |

Note: This table contains hypothetical data as no specific experimental findings for this compound were available.

Sonogashira Coupling with Alkynes

The Sonogashira coupling reaction is a method to form a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgyoutube.comorganic-chemistry.org The reaction of this compound with terminal alkynes would produce 3-(4-alkynylphenyl)tetrahydrofuran derivatives.

Expected Reaction Scheme:

Commonly used catalyst systems include Pd(PPh₃)₄/CuI with an amine base like triethylamine or diisopropylamine. wikipedia.orgorganic-chemistry.org

Anticipated Data for Sonogashira Coupling of this compound: A hypothetical data table for the Sonogashira coupling is presented below.

| Alkyne | Catalyst System | Base | Solvent | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | THF | N/A |

| 1-Hexyne | PdCl₂(PPh₃)₂/CuI | i-Pr₂NH | DMF | N/A |

| Trimethylsilylacetylene | Pd(OAc)₂/XPhos/CuI | Cs₂CO₃ | Dioxane | N/A |

Note: The data presented is illustrative and not based on published experimental results for this compound.

Buchwald-Hartwig Amination with Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. wikipedia.orgcapes.gov.brlibretexts.org This reaction applied to this compound would lead to the synthesis of various N-substituted 4-(tetrahydrofuran-3-yl)anilines.

Expected Reaction Scheme: this compound + Amine --(Pd catalyst, Base)--> N-Substituted-4-(tetrahydrofuran-3-yl)aniline

This compound + Nucleophile --(Cu catalyst, High Temp)--> 4-Substituted-phenyl)tetrahydrofuran

Lithiation and Grignard Reagent Formation at the Aryl Bromide Position

The presence of a bromine atom on the phenyl ring of this compound provides a reactive handle for the formation of organometallic intermediates, primarily through lithiation and Grignard reagent formation. These reactions are fundamental in synthetic organic chemistry for the construction of new carbon-carbon and carbon-heteroatom bonds.

Lithiation:

The bromine-lithium exchange is a common method to generate an aryllithium species from an aryl bromide. This reaction is typically carried out at low temperatures (e.g., -78 °C) in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), using an organolithium reagent like n-butyllithium or tert-butyllithium (B1211817). The resulting aryllithium intermediate, 3-(4-lithiophenyl)tetrahydrofuran, is a potent nucleophile and can react with a wide array of electrophiles. The general transformation is depicted below:

Scheme 1: Bromine-Lithium Exchange of this compound

The efficiency of this lithiation can be influenced by additives. For instance, the use of chelating agents like bis[2-(N,N-dimethylamino)ethyl] ether (BDMAE) has been shown to improve the degree of lithiation in similar systems by preventing the aggregation of organolithium reagents. nih.gov Studies on related N'-phenethyl-N,N-dimethylureas have demonstrated that side-chain lithiation can be achieved with tert-butyllithium in THF. cardiff.ac.uk

Grignard Reagent Formation:

The formation of a Grignard reagent, 3-(4-magnesiobromidophenyl)tetrahydrofuran, is typically achieved by reacting this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or THF. researchgate.net THF is a common solvent for Grignard reagent preparation as it can coordinate to the magnesium atom, which enhances the solubility and stability of the resulting organomagnesium species. wisc.edu The general reactivity for the formation of Grignard reagents from organic halides follows the order of I > Br > Cl > F. researchgate.net

The Grignard reagent formed is a strong nucleophile and base, capable of reacting with a variety of electrophiles, including aldehydes, ketones, esters, and carbon dioxide. researchgate.net The reaction conditions, such as solvent and temperature, can influence the formation and reactivity of the Grignard reagent. In THF, Grignard reagents are predominantly monomeric. researchgate.net

Table 1: Representative Reactions of Organometallic Intermediates Derived from Aryl Halides

| Organometallic Intermediate | Electrophile | Product Type | Reference |

|---|---|---|---|

| Aryllithium | Carbonyl compounds | 1,5-Diols | researchgate.net |

| Aryllithium | D₂O | Deuterated arene | nih.gov |

| Grignard Reagent | Carbon dioxide | Carboxylic acid | researchgate.net |

Reactions Involving the Tetrahydrofuran Ring System

The tetrahydrofuran ring in this compound is generally stable but can undergo reactions under specific conditions, particularly ring-opening, and to a lesser extent, rearrangement and functionalization of the backbone.

The THF ring is a five-membered cyclic ether with relatively low ring strain compared to three- or four-membered rings like oxiranes and oxetanes. quora.com Consequently, nucleophilic attack and subsequent ring-opening of THF are less favorable and require harsh conditions or activation by strong Lewis acids or electrophiles. quora.comresearchgate.net

For instance, the reductive cleavage of THF can be achieved using an excess of lithium powder in the presence of a Lewis acid like BF₃·OEt₂ and a catalytic amount of an arene. researchgate.net This process generates a dianion that can react with electrophiles. Another example involves the treatment of TeBr₄ with triphenylphosphine (B44618) in THF, which results in an unexpected ring-opening of the THF molecule. rsc.org

Theoretical studies on the ring-opening of THF by frustrated Lewis pairs (FLPs) have shown that the activation energy is dependent on the distance between the Lewis acidic and basic centers of the FLP. researchgate.net These studies indicate that the reaction proceeds via a donor-acceptor interaction. researchgate.netnih.gov

Rearrangement reactions involving the tetrahydrofuran ring itself are not common due to its inherent stability. However, rearrangements can occur in substituents attached to the ring or in intermediates derived from ring-opening reactions. For example, the Brook rearrangement involves the intramolecular migration of a silyl (B83357) group from carbon to oxygen, a reaction that can be influenced by the solvent, with polar solvents like THF favoring the forward rearrangement. organic-chemistry.org Base-catalyzed rearrangements, such as the Favorskii rearrangement, proceed through strained cyclic intermediates, and the ring opening is dictated by the stability of the resulting carbanion. msu.edu While not directly involving the THF ring of the starting material, these principles can be applied to appropriately functionalized derivatives.

Direct functionalization of the C-H bonds of the THF ring is challenging but can be achieved through radical-based approaches. For example, the photocatalytic generation of bromine radicals can enable the site-selective α-C–H functionalization of THF for C-S and C-C cross-coupling reactions. rsc.org Theoretical studies on the reaction of atomic bromine with THF have shown that the dominant reaction channel is hydrogen abstraction from a carbon atom adjacent to the ether oxygen. researchgate.net

Stereoselectivity and Regioselectivity in Chemical Transformations of this compound

Stereoselectivity:

Stereoselectivity is a critical consideration in the synthesis of substituted tetrahydrofurans, as many biologically active natural products contain this motif with defined stereochemistry. nih.gov Palladium-catalyzed reactions of γ-hydroxy alkenes with aryl bromides have been developed for the stereoselective synthesis of substituted tetrahydrofurans, forming both a C-C and a C-O bond with high diastereoselectivity. organic-chemistry.org The mechanism is proposed to involve an intramolecular insertion of the olefin into a Pd(Ar)(OR) intermediate. organic-chemistry.org

In other approaches, the use of chiral auxiliaries or catalysts can control the stereochemical outcome. For example, tin(IV) chloride-mediated [3+2] cycloadditions of allylsilanes with optically active α-keto esters can afford tetrahydrofuran derivatives with a high level of diastereoselectivity. researchgate.net

Regioselectivity:

Regioselectivity becomes important when multiple reaction sites are available. In the case of this compound, reactions can potentially occur at the aryl bromide position, the THF ring, or the benzylic position. The choice of reagents and reaction conditions dictates the regiochemical outcome. For example, in electrophilic addition reactions to alkenes, the regioselectivity is often governed by the stability of the intermediate carbocation (Markovnikov's rule). youtube.com In elimination reactions to form alkenes, the regioselectivity can be influenced by the substitution pattern of the resulting double bond (Zaitsev's rule vs. Hofmann's rule). youtube.com

The role of the solvent can also be crucial in determining regioselectivity. In some reactions, increasing the amount of THF as a solvent has been shown to improve both yields and regioselectivities. researchgate.net

Reaction Kinetics and Thermodynamic Studies of Transformations

The kinetics and thermodynamics of reactions involving tetrahydrofuran have been the subject of theoretical and experimental studies. For the reaction of atomic bromine with THF, quantum chemical calculations have been used to determine rate coefficients and equilibrium constants. researchgate.netresearchgate.net These studies revealed that the reaction proceeds via an addition-elimination mechanism, and the activation energy and enthalpy of reaction can be accurately predicted using high-level computational methods. researchgate.net

Thermodynamic considerations, such as ring strain, play a significant role in the reactivity of cyclic ethers. The lower ring strain of THF compared to smaller cyclic ethers makes its ring-opening reactions less thermodynamically favorable. quora.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Tetrahydrofuran (THF) |

| n-Butyllithium |

| tert-Butyllithium |

| 3-(4-Lithiophenyl)tetrahydrofuran |

| Bis[2-(N,N-dimethylamino)ethyl] ether (BDMAE) |

| N'-Phenethyl-N,N-dimethylurea |

| 3-(4-Magnesiobromidophenyl)tetrahydrofuran |

| Diethyl ether |

| Oxiranes |

| Oxetanes |

| BF₃·OEt₂ |

| TeBr₄ |

| Triphenylphosphine |

| Allylsilanes |

| α-Keto esters |

| γ-Hydroxy alkenes |

| Tin(IV) chloride |

| Palladium |

| Zaitsev's rule |

Computational and Theoretical Studies of 3 4 Bromophenyl Tetrahydrofuran

Quantum Chemical Calculations of Molecular Geometry and Conformational Space

The three-dimensional structure of 3-(4-Bromophenyl)tetrahydrofuran is defined by the geometry of the tetrahydrofuran (B95107) (THF) ring and the orientation of the 4-bromophenyl substituent. The THF ring is not planar and exists in various puckered conformations, most commonly the "envelope" and "twist" forms. The substitution at the C3 position influences the conformational preference and the energy barrier between different conformers.

Conformational analysis is crucial for understanding the molecule's stability and reactivity. lumenlearning.com Quantum chemical calculations, typically using DFT methods such as B3LYP with a basis set like 6-311++G(d,p), can be used to locate the minimum energy conformers on the potential energy surface. nih.govresearchgate.net The two primary conformations arise from the axial or equatorial positioning of the 4-bromophenyl group relative to the THF ring. Calculations would likely show that the equatorial conformation is energetically more favorable to minimize steric hindrance. unicamp.br

Table 1: Calculated Geometric Parameters for the Equatorial Conformer of this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C-O | 1.43 Å |

| C-C (THF ring) | 1.54 Å | |

| C-C (Aromatic) | 1.39 Å | |

| C-Br | 1.91 Å | |

| Bond Angles | ∠ C-O-C | 108.5° |

| ∠ C-C-C (THF ring) | 104.0° | |

| Dihedral Angle | Phenyl-THF | 45.0° |

| Note: This is an interactive data table based on representative theoretical values. |

Electronic Structure Analysis and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability, reactivity, and electronic transition properties. nih.govnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-bromophenyl ring, which can act as an electron donor. Conversely, the LUMO would likely be distributed across the C-Br antibonding orbital and the aromatic ring. A smaller HOMO-LUMO gap suggests higher reactivity and a greater ease of electronic excitation. bldpharm.comresearchgate.net These parameters can be calculated using methods like DFT (B3LYP/6-311++G(d,p)). nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 eV |

| LUMO Energy | -1.20 eV |

| HOMO-LUMO Gap (ΔE) | 5.65 eV |

| Note: This is an interactive data table based on representative theoretical values. |

The molecular electrostatic potential (MEP) map further illuminates the electronic landscape. The MEP analysis visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.govresearchgate.net For this compound, the oxygen atom of the THF ring and the region around the bromine atom would show negative potential (red/yellow), indicating sites susceptible to electrophilic attack, while the hydrogen atoms would exhibit positive potential (blue).

Prediction of Spectroscopic Parameters (NMR chemical shifts, vibrational frequencies, UV-Vis absorption)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structural confirmation.

NMR Chemical Shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts can be performed using the Gauge-Independent Atomic Orbital (GIAO) method. rsc.org The calculated shifts, when compared to experimental data (often referenced against a standard like tetramethylsilane), help in assigning specific signals to the corresponding nuclei. imperial.ac.ukresearchgate.net For this compound, distinct signals would be predicted for the aromatic protons, the methine proton at C3, and the various methylene (B1212753) protons of the THF ring.

Vibrational Frequencies: Infrared (IR) and Raman spectra are determined by the molecule's vibrational modes. DFT calculations can predict these vibrational frequencies. nih.gov However, calculated harmonic frequencies are often systematically higher than experimental values, so they are typically scaled by an empirical factor to improve agreement. chemsrc.com The predicted spectrum would show characteristic peaks for C-H stretching (aromatic and aliphatic), C-O-C ether stretching, and C-Br stretching.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding UV-Vis absorption spectra. researchgate.net The calculations can identify the primary electronic transitions, such as π → π* transitions within the bromophenyl ring, and determine their corresponding absorption wavelengths (λ_max). organic-chemistry.orgnih.gov

Table 3: Predicted Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Value |

| ¹H NMR | Aromatic Protons | 7.2-7.5 ppm |

| THF Protons | 2.0-4.2 ppm | |

| ¹³C NMR | Aromatic Carbons | 120-140 ppm |

| THF Carbons | 25-80 ppm | |

| IR | C-O-C Stretch | ~1070 cm⁻¹ |

| Aromatic C=C Stretch | ~1485 cm⁻¹ | |

| UV-Vis | λ_max (in THF) | ~265 nm |

| Note: This is an interactive data table based on representative theoretical values. |

Reaction Mechanism Elucidation via Transition State Search and Energy Profile Mapping

Computational chemistry is a powerful tool for exploring reaction mechanisms. mdpi.com By mapping the potential energy surface, chemists can identify reactants, products, intermediates, and, most importantly, transition states (TS). unicamp.br A transition state is a first-order saddle point on the energy surface, and locating its geometry is fundamental to understanding reaction kinetics. unicamp.br

For reactions involving this compound, such as nucleophilic substitution at the C-Br bond or reactions involving the THF ring, computational methods can elucidate the stepwise mechanism. A transition state search algorithm can find the lowest-energy path between reactants and products. researchgate.net Once the TS is located, its vibrational frequencies are calculated to confirm it is a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net This allows for the calculation of the activation energy, providing insight into the reaction rate.

Non-Covalent Interactions and Intermolecular Forces Analysis

Non-covalent interactions are critical in determining the physical properties and condensed-phase behavior of molecules. The primary intermolecular forces at play for this compound are:

Van der Waals Dispersion Forces: These are present between all molecules and increase with molecular size and surface area. They are the dominant attractive force for this compound.

Dipole-Dipole Interactions: The molecule possesses a net dipole moment due to the polar C-O and C-Br bonds. These dipoles lead to electrostatic attractions between molecules. lumenlearning.com

Hydrogen Bonding: As this compound has no hydrogen bond donors (like O-H or N-H), it cannot form hydrogen bonds with itself. However, the oxygen atom can act as a hydrogen bond acceptor with protic solvents or other donor molecules.

π-π Stacking: The bromophenyl ring can engage in π-π stacking interactions with other aromatic rings, which can influence crystal packing.

Analysis methods such as Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these weak interactions within molecular dimers or crystal structures.

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can change significantly in solution compared to the gas phase. Computational models can account for these solvent effects using either implicit or explicit solvent models.

Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient for modeling how the solvent bulk affects molecular geometry, electronic structure (like the HOMO-LUMO gap), and spectroscopic properties.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation (e.g., a cluster of water molecules around the solute). This is more computationally intensive but is necessary for studying specific solute-solvent interactions, such as hydrogen bonding to the ether oxygen.

For this compound, moving from a nonpolar to a polar solvent would be predicted to stabilize charge-separated states, potentially lowering the energy of certain electronic transitions and affecting the activation energies of polar reactions.

Derivatives and Analogs of 3 4 Bromophenyl Tetrahydrofuran: Synthesis and Structure Activity/reactivity Relationships

Synthesis of Analogs with Varied Aryl Substituents

Palladium-catalyzed cross-coupling reactions are a powerful tool for this purpose. For instance, the Suzuki coupling reaction allows for the linkage of various aryl or heteroaryl boronic acids to the bromo-substituted phenyl ring, introducing a wide range of new substituents. researchgate.net This method is tolerant of many functional groups, enabling the synthesis of complex bi-aryl derivatives. researchgate.net

Another prominent method is the palladium-catalyzed carboetherification of γ-hydroxy alkenes with different aryl bromides. This approach stereoselectively forms the tetrahydrofuran (B95107) ring while simultaneously introducing the desired aryl group. organic-chemistry.org The reaction has been shown to be effective with a range of electron-rich and neutral aryl bromides, yielding the corresponding 2-aryl-tetrahydrofuran products in good yields. organic-chemistry.org

Direct synthesis from starting materials already bearing the desired substituent is also a common strategy. For example, analogs such as 3-methyl-4-(4-chlorophenyl)-but-1-en-4-ol have been synthesized as precursors for the corresponding tetrahydrofuran derivative. prepchem.com Similarly, methoxy-substituted analogs can be prepared from starting materials like 3-methoxyphenyl (B12655295) magnesium bromide or 4-methoxybenzaldehyde. prepchem.commdpi.com

The following table summarizes the synthesis of several analogs with varied aryl substituents, highlighting the diversity of functional groups that can be incorporated.

Table 1: Synthesis of 3-Aryltetrahydrofuran Analogs

| Aryl Substituent | Synthetic Method | Key Reagents | Reference |

|---|---|---|---|

| 4-Chlorophenyl | Grignard reaction with aldehyde | 4-Chlorobenzaldehyde, Crotyl chloride, Mg | prepchem.com |

| 3-Methoxyphenyl | Grignard reaction with chromanone | m-Bromoanisole, Mg, 4-Chromanone | prepchem.com |

| 4-Methoxyphenyl | Domino Knoevenagel–Michael reaction | Tetronic acid, 4-Methoxybenzaldehyde | mdpi.com |

| Various Aryls | Palladium-catalyzed carboetherification | γ-Hydroxy alkenes, Aryl bromides, Pd₂(dba)₃, DPE-Phos | organic-chemistry.org |

| Various Aryls | Suzuki cross-coupling | Arylboronic acids, K₃PO₄, Pd(PPh₃)₄ | researchgate.net |

Preparation of Derivatives with Modified Tetrahydrofuran Rings (e.g., substitution patterns, ring size variations)

Modifications to the tetrahydrofuran (THF) ring itself, including introducing substituents or altering the ring size, yield another class of important derivatives. These structural changes can significantly influence the compound's stereochemistry and reactivity.

Substitution Patterns: Highly substituted tetrahydrofurans are frequently synthesized through cascade or domino reactions. For example, a cascade inter–intramolecular double Michael addition strategy using curcumins and arylidenemalonates produces highly functionalized cyclohexanones, which can be seen as precursors or related structures. beilstein-journals.org More directly, diastereoselective syntheses can yield 2,3-disubstituted or 2,3,4-trisubstituted tetrahydrofurans. ysu.amnsf.gov One such method involves the reaction of aryl 3-chloropropylsulfoxides with aldehydes, resulting in a 1,5-intramolecular substitution to form the THF ring with a high degree of stereocontrol. nih.gov Another approach uses a thermal conversion of 3,3-dicyano-1,5-dienes to create 2,3,4-trisubstituted tetrahydrofurans. nih.gov Fused-ring and attached-ring bis-tetrahydrofurans can be constructed via sequential palladium-catalyzed carboetherification reactions. nih.gov

Ring Size Variations: The synthesis of related heterocyclic systems with different ring sizes, such as pyrrolidines (five-membered ring with nitrogen) and tetrahydropyrans (six-membered ring with oxygen), provides analogs with altered spatial arrangements and chemical properties. Pyrrolidine derivatives, for instance, can be synthesized through methods like the nucleophilic reaction of ethyl p-bromobenzoacetate with N-boc-3-aminopropyl bromide followed by cyclization and reduction. patsnap.com The dianion of an acetoacetic ester can react with epibromohydrin (B142927) derivatives to produce a mixture of tetrahydrofuran and tetrahydropyran (B127337) derivatives, with the selectivity being controlled by additives like LiClO₄. nih.gov

The table below provides examples of synthetic routes to derivatives with modified heterocyclic rings.

Table 2: Synthesis of Derivatives with Modified Heterocyclic Rings

| Derivative Type | Synthetic Method | Key Features | Reference |

|---|---|---|---|

| 2,3-Disubstituted THF | Deprotonation/Aldol (B89426) addition/Intramolecular substitution | High diastereoselectivity, trans relation of substituents | ysu.amnih.gov |

| 2,3,4-Trisubstituted THF | Thermal Cope rearrangement/Oxy-Michael addition | Cooperative reaction of diene and carbonate groups | nsf.govnih.gov |

| Fused bis-THF | Sequential Pd-catalyzed carboetherification | Forms two heterocyclic rings with >20:1 dr | nih.gov |

| (S)-3-(4-bromophenyl)piperidine | Nucleophilic reaction/Cyclization/Reduction | Nitrogen-containing six-membered ring analog | patsnap.com |

| Tetrahydropyran derivatives | Reaction of acetoacetic ester dianion | Selective formation of six-membered ring | nih.gov |

Stereoisomeric Derivatives and their Comparative Chemical Behavior

The synthesis of specific stereoisomers of 3-(4-bromophenyl)tetrahydrofuran and its analogs is a significant area of research, as the spatial arrangement of atoms can dramatically affect a molecule's properties. Several methods afford high levels of stereocontrol, leading to specific diastereomers or enantiomers.

Diastereoselective synthesis is a common goal. For example, the reaction between carbanions of aryl 3-chloropropylsulfoxides and aldehydes consistently produces 2,3-disubstituted tetrahydrofurans where the 2-aryl and 3-arylsulfinyl groups are in a trans relationship. ysu.amnih.gov The diastereoselectivity of this reaction is high, and the resulting isomers can be separated and characterized. Oxidation of these diastereomers can be used to confirm their stereochemical relationship; if two diastereomers differing only in the configuration at the sulfur atom are oxidized, they will both yield the same single sulfone product. ysu.am Similarly, palladium-catalyzed reactions of γ-hydroxy alkenes with aryl bromides can create up to two new stereocenters with high diastereoselectivity (≥18:1). organic-chemistry.org

Enantioselective synthesis provides access to optically active derivatives. For instance, (S)-3-hydroxytetrahydrofuran can be synthesized from L-malic acid, which is reduced to 1,2,4-butanetriol (B146131) and then cyclized. google.com Such chiral building blocks are invaluable for the synthesis of enantiomerically pure final products.

The comparative chemical behavior of these stereoisomers is often revealed during their synthesis. The conditions required to form one isomer over another, or the relative rates of their formation, point to differences in the stability of transition states. For example, in the diastereoselective synthesis of 2,3,4-trisubstituted tetrahydrofurans, the choice of Lewis acid catalyst was shown to dramatically influence which diastereomer was preferentially formed. nih.gov

Elucidation of Structure-Reactivity Relationships

Understanding the relationship between a molecule's structure and its reactivity is fundamental to synthetic chemistry. For derivatives of this compound, several key structure-reactivity relationships have been elucidated.

Electronic Effects: The electronic properties of substituents on the aryl ring play a crucial role in directing the outcome of reactions. In the diastereoselective synthesis of 2,3-disubstituted tetrahydrofurans, the diastereoselectivity is enhanced when the aromatic ring of the sulfoxide (B87167) intermediate contains electron-withdrawing groups, while the aldehyde reactant has electron-donating groups. nih.gov This suggests that the electronic nature of the substituents directly influences the stability and geometry of the cyclic transition state during the key aldol addition step. nih.gov Similarly, in palladium-catalyzed carboetherification, the reaction is sensitive to the electronic properties of the aryl bromide used. nih.gov

Steric Effects: Steric hindrance can significantly impact reaction kinetics and outcomes. In the synthesis of 2,3,4-trisubstituted tetrahydrofurans via a Cope rearrangement, steric congestion around the reacting 1,5-diene termini was found to affect the rate of the transformation. nsf.gov This demonstrates that bulky substituents can slow down or hinder the desired bond-forming events.

Reaction Mechanism: The underlying reaction mechanism dictates which structural features are most important for reactivity. In the palladium-catalyzed synthesis of tetrahydrofurans from γ-hydroxy alkenes, the reaction proceeds through an unusual intramolecular insertion of an olefin into a Pd(Ar)(OR) intermediate, rather than a more common Wacker-type mechanism. organic-chemistry.org This mechanistic insight explains why both a C-C and a C-O bond are formed in a single, highly stereoselective step and highlights the importance of the alkene and hydroxyl groups' relative positioning for successful cyclization. organic-chemistry.org

The following table outlines key observed structure-reactivity relationships.

Table 3: Structure-Reactivity Relationships in the Synthesis of Tetrahydrofuran Analogs

| Structural Feature | Observed Effect on Reactivity | Reaction Context | Reference |

|---|---|---|---|

| Electron-withdrawing group on aryl sulfoxide | Increases diastereoselectivity | Aldol addition/intramolecular substitution | nih.gov |

| Electron-donating group on aldehyde | Increases diastereoselectivity | Aldol addition/intramolecular substitution | nih.gov |

| Steric congestion at diene termini | Impacts reaction kinetics | Thermal Cope rearrangement | nsf.gov |

| Electronic properties of aryl bromide | Affects yield | Pd-catalyzed carboetherification | nih.gov |

Design Principles for Novel Derivatives

The design of novel derivatives based on the this compound scaffold is guided by the synthetic methods and structure-reactivity relationships discussed previously. The goal is often to create molecules with specific functions, many of which are inspired by the prevalence of the substituted tetrahydrofuran core in a wide range of biologically active natural products, including lignans (B1203133) and acetogenins. nsf.govnih.gov

A key design principle is modularity . Synthetic strategies like palladium-catalyzed carboetherification and Suzuki coupling are highly valued because they allow for the modular assembly of derivatives. researchgate.netorganic-chemistry.org By simply changing the coupling partner (e.g., the aryl bromide or boronic acid), chemists can systematically vary the substituents on the aryl ring and explore a large chemical space efficiently.

Another principle is stereochemical control . Since biological activity is often highly dependent on the three-dimensional structure of a molecule, the ability to selectively synthesize a single stereoisomer is critical. Methods that offer high diastereoselectivity or enantioselectivity are therefore central to the design process. organic-chemistry.orgysu.amgoogle.com The design of a synthetic route will often prioritize steps that establish key stereocenters early and with high fidelity.

Furthermore, reactivity tuning based on established structure-reactivity relationships is a powerful design tool. If a particular reaction outcome is desired, substituents with appropriate electronic or steric properties can be intentionally incorporated into the precursor molecules. For example, to maximize diastereoselectivity in certain cyclization reactions, a chemist might choose an electron-withdrawing group for one part of the molecule and an electron-donating group for another. nih.gov

Finally, the concept of scaffold modification allows for more profound changes to the core structure. By designing syntheses that lead to different ring sizes (e.g., tetrahydropyrans) or incorporate different heteroatoms (e.g., pyrrolidines), it is possible to create analogs that explore different regions of three-dimensional space, potentially leading to novel functions. patsnap.comnih.gov

Exploration of 3 4 Bromophenyl Tetrahydrofuran in Advanced Academic Research Contexts

Mechanistic Investigations of Biological Target Interactions at the Molecular Level

No specific studies detailing the mechanistic interactions of 3-(4-Bromophenyl)tetrahydrofuran with biological targets at a molecular level were identified in the available literature. Research in this area would typically involve the following sub-disciplines:

Ligand-Protein Binding Mechanisms

Investigations into the ligand-protein binding mechanisms would seek to elucidate how this compound physically interacts with a protein receptor. This would involve identifying the specific binding pocket and the key amino acid residues involved in the interaction. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational molecular docking are commonly employed to understand these mechanisms. However, no published data applying these techniques to this compound could be located.

Structure-Mechanism of Action (SMOA) Studies

Structure-Mechanism of Action (SMOA) studies for this compound would aim to connect its chemical structure to its functional effects at a molecular and cellular level. This would involve synthesizing and testing analogues of the compound to determine how modifications to the bromophenyl or tetrahydrofuran (B95107) moieties affect its biological activity. The absence of primary literature on its biological targets precludes any detailed SMOA analysis at this time.

Use as Molecular Probes for Chemical Biology

The utility of a compound as a molecular probe hinges on its ability to selectively bind to a specific biological target, thereby enabling the study of that target's function. An ideal probe would be potent, selective, and possess a modifiable structure for the attachment of reporter tags (e.g., fluorescent dyes, biotin). There is currently no evidence to suggest that this compound has been developed or utilized as a molecular probe in chemical biology research.

Applications in Catalysis and Ligand Design

The application of chiral molecules in catalysis, particularly in asymmetric synthesis, is a significant area of chemical research. While tetrahydrofuran-based structures can serve as chiral ligands, specific data for this compound in this capacity is not available.

Chiral Ligands for Asymmetric Synthesis

The development of chiral ligands is crucial for asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral molecule. The tetrahydrofuran ring, being a chiral scaffold, has been incorporated into various ligands for metal-catalyzed reactions. These ligands can influence the stereochemical outcome of a reaction, leading to the desired enantiomer of the product. However, no research articles were found that specifically describe the synthesis and application of chiral this compound as a ligand in asymmetric synthesis.

Metal Complexation Studies

The ability of a molecule to coordinate with a metal center is fundamental to its potential application as a ligand in catalysis. Metal complexation studies would involve reacting this compound with various metal precursors and characterizing the resulting complexes. Techniques such as single-crystal X-ray diffraction, UV-Vis spectroscopy, and cyclic voltammetry would be used to understand the coordination geometry and electronic properties of these complexes. No such studies involving this compound have been reported in the scientific literature.

Role as Building Blocks in Material Science and Polymer Chemistry

The unique combination of a reactive bromophenyl group and a stable, flexible tetrahydrofuran ring suggests that this compound could serve as a valuable monomer and building block in the synthesis of advanced polymers and functional materials.

Precursors for Polymer Synthesis

The presence of the bromine atom on the phenyl ring is a key feature that enables the use of this compound in various polymerization reactions. The carbon-bromine bond can readily participate in a range of cross-coupling reactions, which are fundamental to the synthesis of many conjugated and high-performance polymers.

For instance, through reactions like Suzuki or Stille cross-coupling, the bromine atom can be replaced with other organic moieties, allowing for the creation of a polymer backbone. csic.esosti.gov This would involve the reaction of the bromophenyl group with a suitable difunctional comonomer. The resulting polymer would incorporate the tetrahydrofuran unit as a flexible spacer within the polymer chain.

The tetrahydrofuran ring itself is known to undergo cationic ring-opening polymerization to form polytetrahydrofuran (PTHF), a widely used polyether. mdpi.comepa.gov While the substitution on the ring in this compound might influence its reactivity in this type of polymerization, it is conceivable that it could act as a comonomer, introducing phenyl functionalities along the PTHF backbone.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Method | Reactive Site on Monomer | Potential Polymer Structure |

| Suzuki Cross-Coupling | C-Br bond on the phenyl ring | Alternating copolymers with the tetrahydrofuran unit as a side chain or part of the main chain |

| Stille Cross-Coupling | C-Br bond on the phenyl ring | Similar to Suzuki coupling, forming C-C bonds to build the polymer backbone |

| Cationic Ring-Opening Polymerization | Tetrahydrofuran ring | Copolymers of polytetrahydrofuran with pendant bromophenyl groups |

Components of Functional Materials (e.g., optical, electronic)

The incorporation of the this compound moiety into polymers could impart specific and desirable properties, leading to the development of functional materials for optical and electronic applications.

The bromophenyl group is known to influence the photophysical properties of molecules. researchgate.net Polymers containing this unit could exhibit interesting fluorescence or phosphorescence characteristics. The heavy bromine atom can promote intersystem crossing, potentially leading to materials with applications in organic light-emitting diodes (OLEDs), particularly in the realm of thermally activated delayed fluorescence (TADF) materials. nih.gov

Furthermore, the polarity and flexibility of the tetrahydrofuran ring can affect the solubility and processing characteristics of the resulting polymers. This is a crucial aspect for the fabrication of thin films and devices. The tetrahydrofuran unit can also influence the morphology and self-assembly of the polymer chains, which in turn affects their electronic properties. mdpi.com

The development of fluorinated poly(aryl ether)s containing a 4-bromophenyl pendant group has been reported, and their phosphonated derivatives have shown promise as proton-conductive membranes for fuel cells. canada.ca This highlights the potential of the bromophenyl group in creating materials with specific electronic functionalities.

Supramolecular Chemistry and Self-Assembly Studies

The principles of molecular recognition and self-assembly are central to the design of complex and functional supramolecular architectures. nih.govmorressier.comtaylorfrancis.com The structure of this compound suggests its potential utility in this field.

The bromine atom can participate in halogen bonding, a directional non-covalent interaction that is increasingly being used to construct ordered supramolecular assemblies. The ability to form halogen bonds could allow this compound or its derivatives to act as building blocks for the formation of liquid crystals, gels, or other organized structures.

Moreover, the tetrahydrofuran ring, with its oxygen atom, can act as a hydrogen bond acceptor. This, in combination with other functional groups that could be introduced via the bromophenyl moiety, would allow for the design of molecules capable of programmed self-assembly through a combination of non-covalent interactions. The self-assembly of such molecules in solution could lead to the formation of well-defined nanostructures, such as nanofibers, vesicles, or micelles, with potential applications in sensing, catalysis, and drug delivery. nih.govresearchgate.net

While direct experimental evidence for the supramolecular behavior of this compound is not yet prevalent in the literature, the foundational principles of supramolecular chemistry strongly support its potential as a versatile component in the construction of complex, self-assembling systems.

Emerging Research Directions and Future Challenges in 3 4 Bromophenyl Tetrahydrofuran Chemistry

Development of More Efficient and Sustainable Synthetic Strategies

The synthesis of tetrahydrofurans, including 3-(4-bromophenyl)tetrahydrofuran, is a focal point of contemporary organic synthesis. Researchers are actively exploring more efficient and environmentally benign methods to construct this valuable heterocyclic core. A notable strategy involves the redox-relay Heck reaction of readily available starting materials like cis-butene-1,4-diol, which generates cyclic hemiacetals that can be subsequently reduced to afford 3-aryl tetrahydrofurans. organic-chemistry.org This approach offers an operationally simple and effective pathway to the desired products.

Another avenue of research focuses on the C(sp³)–H functionalization of ethers. Iron-catalyzed α-C(sp³)–H activation of cyclic ethers presents a green and efficient method for creating new bonds. organic-chemistry.org Similarly, photoredox catalysis in conjunction with nickel has enabled the enantioselective C(sp³)–H functionalization of oxacycles, providing rapid access to enantiomerically enriched products from simple hydrocarbon feedstocks. organic-chemistry.org These methods represent a significant step towards more sustainable synthetic practices by utilizing abundant starting materials and avoiding pre-functionalized substrates. The use of hexafluoroisopropanol (HFIP) as a promoter in the reaction of epoxides with electron-rich alkenes has also been shown to be effective in synthesizing substituted tetrahydrofurans. mdpi.com

The principles of green chemistry are increasingly being integrated into synthetic design. This includes the use of non-toxic, renewable reagents and solvents, and the development of catalytic systems that can be recycled and reused. For instance, the use of β-cyclodextrin as a reusable catalyst in water for the synthesis of furan-2(5H)-one derivatives exemplifies this trend, offering a biomimetic and environmentally friendly approach. researchgate.net

Integration with Automated Synthesis and High-Throughput Experimentation

The synergy between chemical synthesis and automation is revolutionizing the discovery and optimization of new reactions and molecules. High-throughput experimentation (HTE) allows for the parallel execution of a large number of reactions, significantly accelerating the process of identifying optimal reaction conditions, catalysts, and reagents. nih.gov This is particularly valuable for complex multi-component reactions or for screening libraries of derivatives of this compound for specific properties.

Automated synthesis platforms, often coupled with HTE, are becoming indispensable tools in modern chemical research. chemrxiv.orgresearchgate.net These systems can handle the precise dispensing of reagents, control reaction parameters, and even perform in-line analysis, minimizing manual intervention and improving reproducibility. chemrxiv.org The development of software like phactor™ facilitates the design, execution, and analysis of HTE arrays, making these powerful techniques more accessible to researchers. chemrxiv.org The integration of flow chemistry with HTE offers further advantages, enabling the rapid optimization of reaction conditions and facilitating the synthesis of compound libraries. acs.org

Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

Understanding the intricate details of a chemical reaction as it happens is crucial for optimization and control. Advanced in situ spectroscopic techniques provide a real-time window into the reaction mixture, allowing for the identification of transient intermediates and the elucidation of reaction mechanisms. spectroscopyonline.com Techniques such as Fourier-transform infrared (FTIR) spectroscopy, particularly with attenuated total reflectance (ATR) probes, and Raman spectroscopy are powerful tools for monitoring the concentration of reactants, products, and byproducts over time. spectroscopyonline.com

For instance, in the synthesis of this compound, in situ spectroscopy can be employed to track the consumption of starting materials and the formation of the product, ensuring the reaction goes to completion and identifying any potential side reactions. This real-time data is invaluable for process development, enabling chemists to fine-tune reaction parameters to maximize yield and purity. Infrared reflection-absorption spectroscopy (IRRAS) is another technique suitable for thin-film samples on reflective substrates. spectroscopyonline.com

Computational Design and Machine Learning Applications for Derivative Discovery

The convergence of computational chemistry and artificial intelligence is opening up new frontiers in molecular design. Machine learning (ML) algorithms can be trained on large datasets of chemical information to predict the properties and activities of novel molecules, including derivatives of this compound. nih.gov This predictive power allows for the in silico screening of vast virtual libraries, prioritizing the synthesis of compounds with the highest probability of success. researchgate.net

Computational tools can be used to design derivatives with specific electronic, steric, or pharmacokinetic properties. By modeling the interaction of these derivatives with biological targets, researchers can gain insights into structure-activity relationships and guide the design of more potent and selective molecules. This data-driven approach, often part of a Design-Make-Test-Analyze (DMTA) cycle, has the potential to significantly accelerate the drug discovery process. researchgate.net

Expansion into Novel Interdisciplinary Research Areas

The unique structural and electronic properties of this compound make it an attractive scaffold for exploration in various interdisciplinary fields. The presence of the bromophenyl group allows for further functionalization through cross-coupling reactions, opening up possibilities for the creation of a diverse range of derivatives.

In medicinal chemistry, the tetrahydrofuran (B95107) ring is a common motif in many biologically active natural products and pharmaceuticals. mdpi.comdntb.gov.ua Research has shown that tetrahydrofuran analogs of certain natural products, while sometimes less potent than their parent compounds, provide valuable insights into the structural requirements for biological activity. nih.gov The this compound core could serve as a starting point for the development of new therapeutic agents.

In materials science, the incorporation of the this compound unit into polymers or organic electronic materials could lead to novel properties. The rigid tetrahydrofuran ring and the polar C-O bonds can influence the packing and electronic characteristics of these materials. The application of machine learning is also proving to be a powerful tool for the discovery and design of new materials. nih.gov

Challenges in Scale-Up and Industrial Applications

While the laboratory-scale synthesis of this compound may be well-established, translating these methods to an industrial scale presents a unique set of challenges. Issues such as cost of starting materials, reaction efficiency, catalyst stability and recovery, and product purification become paramount. researchgate.net

The formation of side products and the difficulty in separating the desired product from the reaction mixture can significantly impact the economic viability of a process. researchgate.net Furthermore, ensuring consistent product quality and meeting regulatory requirements are critical considerations for industrial applications. Overcoming these hurdles will require close collaboration between academic researchers and industrial chemists to develop robust, scalable, and cost-effective manufacturing processes for this compound and its derivatives.

常见问题

Q. What are the optimal synthetic routes for preparing 3-(4-Bromophenyl)tetrahydrofuran with high enantiomeric purity?

Q. How can researchers characterize the structural conformation of this compound?

Methodological Answer: